molecular formula C14H12NO4S- B13042526 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate

Cat. No.: B13042526
M. Wt: 290.32 g/mol
InChI Key: GLKWSDRHAPWERX-UHFFFAOYSA-M
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Description

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate is a chemical compound with the molecular formula C14H13NO4S It is known for its unique structure, which includes a benzofuran ring fused with an aminobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate typically involves the reaction of 4,5,6,7-tetrahydro-1-benzofuran-4-ylideneamine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate stands out due to its unique combination of a benzofuran ring and an aminobenzenesulfonate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H12NO4S-

Molecular Weight

290.32 g/mol

IUPAC Name

2-(6,7-dihydro-5H-1-benzofuran-4-ylideneamino)benzenesulfonate

InChI

InChI=1S/C14H13NO4S/c16-20(17,18)14-7-2-1-4-12(14)15-11-5-3-6-13-10(11)8-9-19-13/h1-2,4,7-9H,3,5-6H2,(H,16,17,18)/p-1

InChI Key

GLKWSDRHAPWERX-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C=CO2)C(=NC3=CC=CC=C3S(=O)(=O)[O-])C1

Origin of Product

United States

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